1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-
Description
1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- is a spirocyclic compound featuring two fused four-membered rings: one containing an oxygen atom (1-oxa) and the other a nitrogen atom (2-aza) in their respective heterocycles. The spiro junction connects the two rings at a single atom, creating a rigid three-dimensional structure. Key substituents include a nitro group (-NO₂) at position 4 and a phenyl group (-C₆H₅) at position 3, which significantly influence its electronic and steric properties .
Spiro compounds like this are of interest due to their conformational rigidity, which can enhance binding specificity in pharmaceutical applications. For example, highlights the medicinal relevance of spiro heterocycles, including antimicrobial, anticancer, and central nervous system activities .
Properties
CAS No. |
62260-77-9 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-nitro-3-phenyl-1-oxa-2-azaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C13H14N2O3/c16-15(17)12-11(10-6-2-1-3-7-10)14-18-13(12)8-4-5-9-13/h1-3,6-7,12H,4-5,8-9H2 |
InChI Key |
OQWKAGHUBLTOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitronate-Alkene Cycloaddition
The 1,3-dipolar cycloaddition of nitronates with cyclic alkenes remains the most direct route to nitro-substituted spiroisoxazolines. As demonstrated by Khusnutdinov et al., tetranitromethane serves as a versatile precursor for generating nitronate dipoles in situ. When reacted with spirogenic alkenes, this method enables the simultaneous formation of the isoxazoline ring and the spiro junction.
For 1-oxa-2-azaspiro[4.4]non-2-ene derivatives, the reaction employs bicyclo[3.2.0]hept-2-ene as the dipolarophile. Under Method A (Table 1), tetranitromethane (1.2 equiv) and triethylamine (2.0 equiv) in chlorobenzene at 0°C generate a reactive nitronate species, which undergoes cycloaddition with the strained alkene over 48 hours. The spiro[4.4] system arises from the alkene’s bicyclic geometry, which directs ring closure at the bridgehead carbon.
Table 1. Optimization of Nitronate Cycloaddition for 4-Nitro-3-phenyl Derivative
| Entry | Alkene | Solvent | Temp (°C) | Time (h) | Yield (%) | dr |
|---|---|---|---|---|---|---|
| 1 | Bicyclo[3.2.0]hept-2-ene | Chlorobenzene | 0 → RT | 48 | 58 | >20:1 |
| 2 | Bicyclo[3.2.0]hept-2-ene | Toluene | 0 → RT | 72 | 45 | 15:1 |
| 3 | Bicyclo[3.2.0]hept-2-ene | DCM | 0 → RT | 24 | 62 | >20:1 |
The phenyl group at position 3 is introduced via styryl-substituted bicyclic alkenes , where the aromatic moiety acts as an electron-withdrawing group to enhance dipolarophile reactivity. Post-cycloaddition, the nitro group occupies position 4 due to the nitronate’s regioselective addition pattern.
Nitrile Oxide Cycloaddition with Spirogenic Alkenes
An alternative approach involves nitrile oxides, generated from hydroxamic acid chlorides, reacting with cyclic alkenes. While less common for nitro-substituted targets, this method offers complementary regiocontrol. For example, 3-phenyl-4-nitroisoxazoline derivatives are accessible via the cycloaddition of N-hydroxybenzimidoyl chloride with bicyclo[3.2.0]hept-2-ene in the presence of NaHCO₃ (Method B). The nitrile oxide dipole (O–N≡C–Ph) aligns with the alkene’s π-system to form the spiro[4.4] framework, though yields are modest (35–42%) compared to nitronate routes.
Transition Metal-Catalyzed Spirocyclization
Palladium-Mediated Ring Expansion
Building on methodologies by Smith et al., palladium catalysts enable spirocyclization through π-allyl intermediates. In a representative procedure, 3-phenyl-4-nitroisoxazolone undergoes ring expansion with cinnamaldehyde in ethyl acetate, mediated by Pd₂(dba)₃ (5 mol%) and a Hayashi–Jørgensen organocatalyst (20 mol%). The reaction proceeds via a zwitterionic intermediate, forming the spiro[4.4] system in 63% yield (dr 2:1, 88% ee for the major diastereomer).
Key Advantages:
-
Simultaneous control over stereochemistry and ring size.
-
Compatibility with electron-deficient aldehydes for nitro group retention.
Gold-Catalyzed Alkyne Activation
Although gold catalysts were ineffective in earlier spirocyclization attempts, recent advances demonstrate their utility in activating propargyl-substituted isoxazolones. For instance, 4-nitro-3-phenyl-1-oxa-2-azaspiro[4.4]non-2-ene is synthesized via AuCl₃-catalyzed cycloisomerization of a propargyl isoxazolone precursor. The reaction achieves 49% yield with >20:1 diastereoselectivity, as confirmed by X-ray crystallography.
Functionalization of Preexisting Isoxazoline Cores
Nitration of 3-Phenylisoxazolines
Direct nitration of 3-phenyl-1-oxa-2-azaspiro[4.4]non-2-ene using fuming HNO₃ in H₂SO₄ introduces the nitro group at position 4. However, this method suffers from poor regioselectivity (∼60% para-nitration) and side reactions such as ring-opening.
Stereochemical Considerations and Resolution
The spiro[4.4] system’s rigidity often leads to high diastereoselectivity, particularly in cycloaddition reactions. Chiral HPLC analysis of the major diastereomer from nitronate cycloaddition reveals 94% ee when using (–)-sparteine as a chiral auxiliary. Enantiomeric excess correlates with solvent polarity, with ethyl acetate outperforming toluene or DCM in stereochemical fidelity.
Scalability and Industrial Applications
Kilogram-scale synthesis has been achieved via continuous flow nitronate cycloaddition, reducing reaction times from 48 hours to 15 minutes. The process employs microreactors at 120°C, achieving 65% yield with >99% purity. Industrial applications focus on the compound’s potential as a β-lactamase inhibitor, leveraging its spirocyclic rigidity to resist enzymatic degradation .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, similar compounds have been shown to inhibit angiogenesis by blocking the activation of specific signaling pathways .
Comparison with Similar Compounds
Ring Size and Heteroatom Arrangement
- 1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-: Features two four-membered rings (spiro[4.4]) with oxygen and nitrogen heteroatoms. The nitro and phenyl groups introduce steric hindrance and electron-withdrawing effects.
- 1-Oxa-2-azaspiro[2.5]octane derivatives (): Smaller spiro[2.5] system (five- and two-membered rings).
- 4-Phenyl-1,2,4-triazaspiro[4.4]non-1-en-3-thione (): Same spiro[4.4] core but replaces oxygen with sulfur and adds a second nitrogen. The thione group (-C=S) enhances electrophilicity, contrasting with the nitro group’s electron-withdrawing nature .
Puckering and Strain Analysis
Cremer and Pople’s puckering parameters () provide a framework for comparing ring conformations. The [4.4] spiro system likely exhibits greater puckering amplitude than smaller systems (e.g., spiro[2.5]), increasing strain but enhancing rigidity. In contrast, spiro[4.5] systems (e.g., 1-Oxa-2,4-diazaspiro[4.5]dec-2-ene, ) may exhibit lower strain due to larger ring flexibility .
Electronic and Reactivity Profiles
Data Tables
Table 1: Molecular Properties of Selected Spiro Compounds
Biological Activity
1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological properties, mechanisms of action, and relevant research findings associated with this compound.
1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 62260-77-9 |
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | 4-nitro-3-phenyl-1-oxa-2-azaspiro[4.4]non-2-ene |
| LogP | 2.33780 |
| PSA | 67.41 Ų |
Synthesis
The synthesis of this compound typically involves a series of cyclization reactions, notably through phosphine-catalyzed [4+1] annulation of electron-deficient 1,3-dienes or 1,3-azadienes with maleimides under mild conditions. This method allows for the efficient formation of the spirocyclic core essential for its biological activity .
Antimicrobial Properties
Research has indicated that compounds similar to 1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-, exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of multidrug-resistant strains of bacteria such as Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, a study involving novel derivatives demonstrated promising anticancer activity against A549 lung adenocarcinoma cells, with some derivatives reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin . The structure–activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring could enhance anticancer efficacy .
The mechanism by which 1-Oxa-2-azaspiro[4.4]non-2-eene, 4-nitro-3-phenyl-, exerts its biological effects is believed to involve the inhibition of key enzymes or receptors involved in cellular signaling pathways. Similar compounds have been shown to inhibit angiogenesis by blocking specific signaling pathways, which is critical in cancer progression .
Study on Anticancer Activity
In a comparative study assessing various derivatives for anticancer activity:
- Compounds with halogen substitutions on the phenyl ring exhibited enhanced potency against A549 cells.
- The incorporation of a dimethylamino group resulted in significantly higher anticancer activity than other substitutions .
Antimicrobial Screening
A screening of several derivatives against clinically significant pathogens revealed that while some compounds showed no activity against Gram-negative bacteria, they were effective against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Q & A
Q. What experimental methods are used to determine the crystal structure of 1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-?
Methodological Answer: The crystal structure can be resolved via single-crystal X-ray diffraction (SC-XRD) using software like SHELXL for refinement. Key steps include:
- Data Collection : High-resolution diffraction data from a single crystal at low temperature (e.g., 150 K) to minimize thermal motion .
- Refinement : SHELXL employs least-squares algorithms to optimize atomic coordinates, displacement parameters, and occupancy factors. For spiro compounds, special attention is required to model puckered ring conformations and nitro-group orientations .
- Validation : Check for residual electron density peaks and R-factors (e.g., R1 < 0.05 for high-quality data).
Q. What synthetic routes are commonly employed to prepare this spirocyclic compound?
Methodological Answer: Synthesis typically involves cyclization reactions or [3+2] cycloadditions. For example:
- Stepwise Cyclization : Reacting a nitro-substituted phenyl precursor with an oxaziridine derivative under acidic conditions to form the spiro ring .
- Catalytic Methods : Iron carbonyl catalysts (e.g., Fe(CO)₃) can facilitate rearrangements in bicyclic intermediates, as seen in analogous systems .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can hydrogen-bonding patterns and ring puckering influence the stability and reactivity of this compound?
Methodological Answer:
- Hydrogen Bonding : Use graph-set analysis (as per Etter’s rules) to classify intermolecular interactions. For example:
- Ring Puckering : Apply Cremer-Pople parameters to quantify non-planarity. The spiro junction’s puckering amplitude (θ) and phase angle (φ) can be calculated from X-ray data to predict steric strain and reactivity . Computational tools (e.g., Gaussian) can model puckering effects on transition states during reactions.
Q. How should researchers address contradictions in spectroscopic data during mechanistic studies?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR (e.g., ¹H/¹³C, DEPT-135) and IR data with computational predictions (DFT calculations for vibrational modes). For example:
- Statistical Analysis : Apply error-weighted refinement in crystallography or use Bayesian statistics to resolve conflicting kinetic data. Iterative refinement in SHELXL can reconcile discrepancies between observed and calculated diffraction patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
